molecular formula C27H25NO7 B11049208 3-(3-hydroxy-4-methoxyphenyl)-3-(4-hydroxy-2-oxo-2H-chromen-3-yl)-N-(4-methoxybenzyl)propanamide

3-(3-hydroxy-4-methoxyphenyl)-3-(4-hydroxy-2-oxo-2H-chromen-3-yl)-N-(4-methoxybenzyl)propanamide

Cat. No. B11049208
M. Wt: 475.5 g/mol
InChI Key: UGHKLGHMKPONKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-hydroxy-4-methoxyphenyl)-3-(4-hydroxy-2-oxo-2H-chromen-3-yl)-N-(4-methoxybenzyl)propanamide is a complex organic compound that features multiple functional groups, including hydroxyl, methoxy, and amide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-hydroxy-4-methoxyphenyl)-3-(4-hydroxy-2-oxo-2H-chromen-3-yl)-N-(4-methoxybenzyl)propanamide typically involves multi-step organic reactions. One common synthetic route might include:

    Formation of the Chromen-2-one Core: This can be achieved through the condensation of salicylaldehyde with an appropriate β-keto ester under basic conditions to form the chromen-2-one structure.

    Introduction of the Hydroxy and Methoxy Groups: Hydroxyl and methoxy groups can be introduced via electrophilic aromatic substitution reactions.

    Amide Bond Formation: The final step involves coupling the chromen-2-one derivative with 3-hydroxy-4-methoxyphenyl and 4-methoxybenzylamine using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl groups in the compound can undergo oxidation to form quinones.

    Reduction: The carbonyl group in the chromen-2-one core can be reduced to form dihydro derivatives.

    Substitution: The methoxy groups can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are common reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Dihydrochromen-2-one derivatives.

    Substitution: Various substituted phenyl and chromen-2-one derivatives.

Scientific Research Applications

Chemistry

In organic synthesis, this compound can serve as a building block for more complex molecules. Its multiple functional groups allow for diverse chemical modifications.

Biology

The compound’s structural features suggest potential biological activity, making it a candidate for drug discovery and development. It may exhibit antioxidant, anti-inflammatory, or anticancer properties.

Medicine

Due to its potential biological activities, this compound could be explored for therapeutic applications, particularly in the treatment of diseases where oxidative stress or inflammation is a factor.

Industry

In materials science, the compound could be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The exact mechanism of action would depend on the specific application. In a biological context, the compound might interact with various molecular targets such as enzymes or receptors. The hydroxyl and methoxy groups could participate in hydrogen bonding or hydrophobic interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-hydroxyphenyl)-3-(4-hydroxy-2-oxo-2H-chromen-3-yl)propanamide
  • 3-(3-methoxyphenyl)-3-(4-hydroxy-2-oxo-2H-chromen-3-yl)-N-(4-methoxybenzyl)propanamide

Uniqueness

The presence of both hydroxyl and methoxy groups in specific positions on the phenyl and chromen-2-one rings, along with the N-(4-methoxybenzyl) substitution, gives this compound unique chemical properties. These structural features may enhance its reactivity and potential biological activity compared to similar compounds.

This detailed overview provides a comprehensive understanding of 3-(3-hydroxy-4-methoxyphenyl)-3-(4-hydroxy-2-oxo-2H-chromen-3-yl)-N-(4-methoxybenzyl)propanamide, covering its synthesis, reactions, applications, and unique characteristics

properties

Molecular Formula

C27H25NO7

Molecular Weight

475.5 g/mol

IUPAC Name

3-(3-hydroxy-4-methoxyphenyl)-3-(4-hydroxy-2-oxochromen-3-yl)-N-[(4-methoxyphenyl)methyl]propanamide

InChI

InChI=1S/C27H25NO7/c1-33-18-10-7-16(8-11-18)15-28-24(30)14-20(17-9-12-23(34-2)21(29)13-17)25-26(31)19-5-3-4-6-22(19)35-27(25)32/h3-13,20,29,31H,14-15H2,1-2H3,(H,28,30)

InChI Key

UGHKLGHMKPONKH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)CC(C2=CC(=C(C=C2)OC)O)C3=C(C4=CC=CC=C4OC3=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.